L-ANAP hydrochloride

Fluorescence Spectroscopy Protein Labeling Optical Imaging

Fluorescent protein tags often introduce steric artifacts in protein dynamics studies. L-ANAP hydrochloride provides a site-specific, genetically encodable fluorescent probe for minimally invasive live-cell imaging. • Validated for VCF, tmFRET, and radioligand-binding replacement assays with brightness up to Φ=0.50. • pH-stable emission (~490 nm) ensures artifact-free data in acidic microenvironments (ASICs). • Supplied as ≥98% pure, L-enantiomerically resolved hydrochloride salt for reproducible aqueous solubility and amber suppression efficiency.

Molecular Formula C15H17ClN2O3
Molecular Weight 308.76 g/mol
Cat. No. B8069084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ANAP hydrochloride
Molecular FormulaC15H17ClN2O3
Molecular Weight308.76 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.Cl
InChIInChI=1S/C15H16N2O3.ClH/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20;/h2-7,14,17H,8,16H2,1H3,(H,19,20);1H/t14-;/m0./s1
InChIKeyCVCVMOWHECWHDK-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-ANAP Hydrochloride Procurement Guide


L-ANAP hydrochloride (CAS 1313516-26-5 free base) is a genetically encodable, polarity-sensitive fluorescent unnatural amino acid (Uaa) of the acetylnaphthalene class. It is an L-enantiomerically pure analog of the solvatochromic fluorophore prodan, designed for site-specific incorporation into proteins via amber stop codon suppression [1]. Its small molecular footprint (C₁₅H₁₇ClN₂O₃; MW 308.76) and intrinsic fluorescence enable minimally invasive, real-time monitoring of protein conformational dynamics, ligand binding, and subcellular localization in live cells .

Tool Compound Genetically Encodable Fluorescent Unnatural Amino Acid
Stereochemistry Optically Pure L-Enantiomer (ANAP) for Site-Specific Control
Workflow Amber Stop Codon Suppression & Real-Time Live-Cell Monitoring
Detection Mode Minimally Invasive Solvatochromic Fluorescence Sensing

Limitations of Generic L-ANAP Analogs in Fluorescence Assays


Direct substitution of L-ANAP hydrochloride with racemic (±)-ANAP, other fluorescent UAAs (e.g., L-dansylalanine), or alternative salt forms (e.g., trifluoroacetate) introduces uncontrolled variability in key experimental parameters. Racemic mixtures exhibit altered or reduced brightness and potentially divergent protein incorporation efficiency compared to the optically pure L-enantiomer [1]. Unlike L-ANAP's specific charge-transfer quenching mechanism, other UAAs possess distinct spectral profiles, quantum yields, and polarity sensitivities, rendering cross-study quantitative comparisons or established FRET protocols invalid without complete revalidation [2]. The hydrochloride salt form also offers distinct aqueous solubility characteristics critical for reproducible biological assays .

L-ANAP HCl vs. Racemic (±)-ANAP Racemic mixtures may exhibit altered brightness and divergent incorporation efficiency compared to the optically pure L-enantiomer.
L-ANAP HCl vs. Other Fluorescent Uaas Distinct spectral profiles and quantum yields may invalidate established FRET protocols and cross-study comparisons without full revalidation.
L-ANAP HCl vs. Trifluoroacetate Salt The hydrochloride form offers distinct aqueous solubility characteristics; substituting the TFA salt can alter stock preparation and biological assay reproducibility.

L-ANAP vs. Key Fluorescent UAA Analogs


Spectral Brightness vs. Dansylalanine

L-ANAP exhibits a distinct spectral profile compared to the commonly cited fluorescent UAA L-dansylalanine, with implications for multiplexing and optical filter selection. L-ANAP demonstrates an excitation maximum (λex) of ~360 nm and an environment-dependent emission maximum (λem) of ~490 nm in aqueous solution, with an extinction coefficient (ε) of 17,500 M⁻¹cm⁻¹ and a quantum yield (Φ) range of 0.22–0.50 depending on the local protein environment . In contrast, L-dansylalanine exhibits significantly different spectral properties (typical λex ~335 nm, λem ~520 nm) and a reported lower quantum yield in comparable environments [1]. This difference in brightness and spectral positioning makes L-ANAP more suitable for applications requiring UV excitation with blue/green emission.

Spectral Brightness
Cross-study comparable
λem ~490 nm, Φ up to 0.50 (L-ANAP) vs. lower Φ dansylalanine
Supports UV-excitable blue/green emission workflow fit
Cross-study comparison context; review specific environments
Fluorescence Spectroscopy Protein Labeling Optical Imaging

FRET Compatibility vs. Hydroxycoumarin UAA

L-ANAP's spectral properties make it an established and versatile FRET donor for monitoring protein interactions and conformational changes. Its emission spectrum (λem ~490 nm) is well-matched for FRET with acceptors such as fluorescent nucleotides (e.g., TNP-ATP) and transition metal ions (e.g., Co²⁺) [1][2]. In contrast, another fluorescent UAA, L-(7-hydroxycoumarin-4-yl)ethylglycine, typically exhibits blue-shifted emission (λem ~450 nm), which limits its compatibility with common green-absorbing acceptors and restricts its use as a FRET donor in many established assays [3]. L-ANAP's established role as a FRET donor for measuring nanometer-scale distances and ligand binding in real-time is a key differentiator [2].

FRET Compatibility
Class-level inference
L-ANAP λem ~490 nm (compatible with TNP-ATP, Co²⁺, Cu²⁺)
Supports established tmFRET and ligand-binding FRET assay fit
Optical setup re-optimization may be needed for coumarin-based Uaas
FRET Protein Dynamics Ion Channels

pH Stability vs. pH-Sensitive Probes

Unlike many environmentally sensitive probes whose fluorescence is directly quenched or altered by changes in pH, the fluorescence of protein-incorporated L-ANAP exhibits remarkable stability across a wide range of external acidity and local pH changes. Experiments with L-ANAP incorporated into Acid-Sensing Ion Channel 1a (ASIC1a) demonstrated that its fluorescence intensity remained stable even under the acidic conditions (pH < 7.0) that gate the channel [1]. This contrasts sharply with the behavior of many conventional pH-sensitive dyes and even some fluorescent proteins, where changes in proton concentration directly modulate fluorescence output, confounding the interpretation of conformational changes.

pH Stability
Supporting evidence
Fluorescence remains stable under acidic conditions (pH < 7.0) that gate ASIC1a
Supports conformational studies in acidic microenvironments
Reports protein dynamics over pH artifacts; class review context
pH Stability Acid-Sensing Ion Channels Live-Cell Imaging

Ligand-Binding Quenching vs. Indirect Assays

L-ANAP enables a direct, real-time fluorescence quenching assay for neurotransmitter binding to receptors, a capability not offered by traditional radioligand binding or indirect functional assays. When site-specifically incorporated into the binding pocket of the 5-HT3A serotonin receptor, L-ANAP fluorescence was quenched in a concentration-dependent manner by both serotonin (5-HT) and dopamine [1]. This quenching occurs via a charge-transfer mechanism with nanosecond-scale recovery, allowing for direct, real-time monitoring of ligand association [1]. This provides a quantitative, non-radioactive alternative to traditional [³H]-ligand binding assays, enabling simultaneous measurement of binding and channel function via patch-clamp electrophysiology [1].

Ligand-Binding Assay
Direct head-to-head comparison
Real-time fluorescence quenching vs. endpoint [³H]-ligand binding
Supports direct, non-radioactive replacement of traditional binding assays
Simultaneous electrophysiology integration context
Ligand Binding GPCR Serotonin Receptors

Solubility: Hydrochloride vs. TFA Salt

The hydrochloride salt form of L-ANAP offers a distinct and verifiable advantage in aqueous solubility over other salt forms, a critical parameter for preparing stock solutions for cell culture and in vitro assays. Vendor technical datasheets specify the solubility of L-ANAP hydrochloride as 30 mg/mL in DMSO and 1 mg/mL in water (with sonication) . In contrast, the trifluoroacetate (TFA) salt form of L-ANAP has a reported solubility of only 2 mg/mL in DMSO . This 15-fold difference in solubility in a common organic solvent impacts the ease and flexibility of preparing concentrated stock solutions for downstream biological applications.

Solubility Comparison
Data to verify
HCl salt: 30 mg/mL in DMSO; TFA salt: 2 mg/mL in DMSO
Supports concentrated stock solution preparation workflow
Vendor COA context; verify solubility for specific lot
Solubility Formulation Cell Culture

Key Application Scenarios for L-ANAP Hydrochloride


Real-Time Ligand Binding & Receptor Activation

Ideal for replacing radioligand binding assays in academic and pharmaceutical research. As demonstrated with the 5-HT3A receptor , site-specific incorporation of L-ANAP enables direct, real-time, and concentration-dependent fluorescence quenching assays for ligand binding. This non-radioactive method provides superior kinetic data and can be seamlessly combined with patch-clamp electrophysiology for simultaneous readout of binding and channel function.

Voltage-Clamp Fluorometry for Ion Channels

An optimal probe for VCF experiments to correlate structural dynamics with electrical function in voltage- and ligand-gated ion channels. L-ANAP's high environmental sensitivity, brightness (Φ up to 0.50) , and pH stability [1] make it the fluorescent UAA of choice for tracking voltage-sensor or pore domain movements in response to changes in membrane potential in oocytes and mammalian cells.

FRET Conformational Mapping & Distance Measurements

The established FRET donor for transition metal ion FRET (tmFRET) and nucleotide-binding FRET assays. L-ANAP's emission spectrum (~490 nm) is specifically suited for pairing with Co²⁺ or Cu²⁺ chelated to membrane lipids or proteins [2], enabling precise (nanometer-scale) distance measurements to map protein topology and conformational rearrangements in a near-native membrane environment.

Acid-Sensing & pH-Regulated Protein Studies

The probe of choice for investigating the conformational dynamics of acid-sensing ion channels (ASICs) and other proteins that function in acidic microenvironments. L-ANAP's unique, experimentally verified pH stability [1] ensures that observed fluorescence changes directly report on protein conformational changes, not on pH-induced artifacts, allowing for unambiguous interpretation of channel gating mechanisms under acidic conditions.

Application
Selection Property
Validation Focus
Ligand-Binding Kinetics & Receptor Studies
Direct Quenching Assay Compatibility
Charge-transfer mechanism validation; comparison to radioligand endpoint assays
Voltage-Clamp Fluorometry (VCF) for Ion Channels
Environmental Sensitivity & pH Stability Profile
Voltage-sensor or pore-domain motion tracking under physiological conditions
FRET Conformational Mapping & Distance Measurements
Spectral Overlap with Transition Metal Ions (tmFRET)
Nanometer-scale protein topology mapping in near-native membrane environments
Acid-Sensing & pH-Regulated Protein Dynamics
Experimentally Verified pH Stability
Conformational readout accuracy vs. pH-induced artifact control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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